molecular formula C26H39F3N8O8S B13657266 Biotinoyl-Tripeptide-1 trifluoroacetate

Biotinoyl-Tripeptide-1 trifluoroacetate

Cat. No.: B13657266
M. Wt: 680.7 g/mol
InChI Key: MRPHUQYKBIBWFR-HOJFDESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinoyl-Tripeptide-1 trifluoroacetate is a synthetic peptide compound that combines biotin, a well-known vitamin, with a tripeptide sequence. This compound is primarily used in cosmetic and dermatological applications due to its beneficial effects on hair and skin health. It is known for its ability to promote hair growth, strengthen hair follicles, and improve skin elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinoyl-Tripeptide-1 trifluoroacetate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include:

Chemical Reactions Analysis

Types of Reactions

Biotinoyl-Tripeptide-1 trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified amino acid residues .

Scientific Research Applications

Biotinoyl-Tripeptide-1 trifluoroacetate has a wide range of scientific research applications, including:

    Cosmetic and Dermatological Applications: It is widely used in hair care products such as shampoos, conditioners, and hair lotions to promote hair growth and reduce hair loss. .

    Biological Research: The compound is used in studies related to hair follicle biology and skin regeneration. .

    Medical Applications: Research is being conducted to explore its potential in treating conditions like alopecia and other hair loss disorders. .

Mechanism of Action

Biotinoyl-Tripeptide-1 trifluoroacetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Biotinoyl-Tripeptide-1 trifluoroacetate is unique compared to other similar compounds due to its specific combination of biotin and tripeptide. Some similar compounds include:

This compound stands out due to its dual action on both hair and skin health, making it a versatile compound in cosmetic and dermatological applications.

Properties

Molecular Formula

C26H39F3N8O8S

Molecular Weight

680.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H38N8O6S.C2HF3O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;3-2(4,5)1(6)7/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);(H,6,7)/t15-,16-,17-,18-,21-;/m0./s1

InChI Key

MRPHUQYKBIBWFR-HOJFDESISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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